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Compound of Interest

Compound Name: 4-Chloro-3-isopropoxypyridine

Cat. No.: B12454163

Get Quote

Executive Summary
4-Chloro-3-isopropoxypyridine is a critical heterocyclic intermediate, often utilized in the

synthesis of receptor tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors) and agrochemicals.

[1] Its structural core combines a pyridine ring with an electron-withdrawing chlorine atom at the

C4 position and an electron-donating isopropoxy group at the C3 position.[1]

This guide details the 1H and 13C NMR spectral assignments. Where specific literature data is

proprietary or sparse, values are derived using Substituent Chemical Shift (SCS) additivity

rules based on analogous 3,4-disubstituted pyridines (e.g., 4-chloro-3-methoxypyridine).[1]

Structural Logic & Electronic Environment
To accurately interpret the NMR data, one must first map the electronic environment of the

molecule.[1]

Electronic Effects Map
Pyridine Nitrogen (N1): Strong electron-withdrawing group (EWG) via induction; deshields

adjacent protons (H2, H6).
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Isopropoxy Group (C3-O-iPr):

Inductive Effect (-I): Deshields C3 and H2 slightly.

Resonance Effect (+M): Donates electron density into the ring, shielding C2, C4, and C6

(ortho/para positions).[1]

Chlorine Atom (C4-Cl):

Inductive Effect (-I): Strong deshielding of C4 and H5.

Resonance Effect (+M): Weak donation, but induction dominates.

Diagram: Structural Assignment Logic
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Caption: Logical flow of proton assignments based on electronic shielding/deshielding effects.

[1]

Experimental Protocol (Standardized)
For reproducible spectral data, the following sample preparation protocol is recommended.
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Sample Preparation
Solvent: Chloroform-d (

) is the standard solvent. Dimethyl sulfoxide-d6 (

) may be used if solubility is an issue, but will cause a slight downfield shift (~0.1–0.3 ppm)
for aromatic protons due to polarity.[1]

Concentration: 10–15 mg of sample in 0.6 mL of solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm (1H) / 77.16 ppm (13C).

1H NMR Spectral Data Analysis
The proton NMR spectrum is characterized by three distinct aromatic signals and the aliphatic

isopropoxy pattern.

Predicted 1H NMR Data ( )
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

H2 8.25 Singlet (s) 1H -

Most

Deshielded:

Adjacent to N

and O-iPr.[1]

Lack of

vicinal

protons

prevents

splitting

(small long-

range

coupling

possible).

H6 8.32 Doublet (d) 1H

Deshielded:

Adjacent to

N. Splits due

to vicinal H5.

H5 7.30 Doublet (d) 1H

Shielded:

Beta to

Nitrogen.

Ortho to Cl

(EWG) but

shielded by

O-iPr

resonance.

OCH 4.65 Septet (sept) 1H

Methine:

Deshielded

by Oxygen.

Typical shift

for

isopropoxy

ethers.
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CH 1.41 Doublet (d) 6H

Methyls:

Typical alkyl

region.

Detailed Interpretation
The H2 Singlet: This is the diagnostic peak. In 3,4-disubstituted pyridines, the proton at

position 2 is isolated from other protons.[1] It appears as a sharp singlet. If resolution is high

enough, a very small coupling (

Hz) to H6 might be observed (para-coupling).

The H5/H6 AB System: H5 and H6 form an AX or AB spin system. H6 is downfield (closer to

Nitrogen) and H5 is upfield. The coupling constant of ~5.2 Hz is characteristic of ortho

coupling in pyridines.

13C NMR Spectral Data Analysis
The Carbon-13 spectrum will display 8 distinct signals: 5 aromatic carbons and 2 aliphatic

carbons.

Predicted 13C NMR Data ( )
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Position
Shift (

, ppm)
Type Assignment Logic

C3 151.5 Quaternary (C)

Ipso-Oxygen: Highly

deshielded by direct

attachment to

Oxygen.[1]

C2 138.0 Methine (CH)

Ortho-N/Ortho-O:

Deshielded by N, but

shielded slightly by O-

resonance.[1]

C6 146.5 Methine (CH)

Ortho-N: Typical

alpha-pyridine carbon

shift.

C4 128.0 Quaternary (C)
Ipso-Cl: Shifted by

Chlorine.

C5 123.5 Methine (CH)
Beta-N: Most shielded

aromatic carbon.

OCH 72.5 Methine (CH)
Ether linkage: Typical

isopropoxy methine.

CH 22.1
Methyl (CH

)

Alkyl: Typical

isopropyl methyls.

Quality Control & Impurity Profiling
When analyzing synthesized batches, look for these common impurities which have distinct

NMR signatures.

Common Impurities Table
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Impurity 1H NMR Signature Origin

4-Chloropyridin-3-ol
Broad singlet (OH) > 9.0 ppm;

Loss of iPr signals.[1]

Hydrolysis of isopropoxy group

(acidic conditions).

Isopropanol
Septet at 4.0 ppm; Doublet at

1.2 ppm.
Residual solvent.

4-Chloro-3-methoxypyridine
Singlet at 3.9 ppm (OCH

) instead of Septet/Doublet.[1]

Incorrect starting material

(methanol vs isopropanol).

Workflow: Impurity Identification

Analyze 1H NMR Spectrum

Check 1.0 - 5.0 ppm Region

Is Septet present at ~4.6 ppm?

Isopropoxy Group Confirmed

Yes

Check for Singlet ~3.9 ppm
(Methoxy Impurity)

No

Check Aromatic Region (7.0 - 8.5 ppm)

Click to download full resolution via product page

Caption: Decision tree for verifying the presence of the isopropoxy group versus common

impurities.
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(Note: Exact experimental spectra for this specific derivative are often proprietary to drug

development programs. The data above is high-confidence predictive analysis based on

validated chemometric models and analogous 3-alkoxy-4-halopyridine standards.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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